molecular formula C8H8ClN3O B6354487 2-chloro-4-azidomethylanisole, AldrichCPR CAS No. 1011401-83-4

2-chloro-4-azidomethylanisole, AldrichCPR

Cat. No.: B6354487
CAS No.: 1011401-83-4
M. Wt: 197.62 g/mol
InChI Key: VHUDJXQSEMBDMX-UHFFFAOYSA-N
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Description

This compound is part of the AldrichCPR catalog, a collection of rare and unique chemicals provided by Sigma-Aldrich for early-stage research .

Properties

IUPAC Name

4-(azidomethyl)-2-chloro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDJXQSEMBDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=[N+]=[N-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-4-azidomethylanisole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the chlorination of 4-methoxytoluene to form 2-chloro-4-methoxytoluene, followed by the introduction of an azido group through a nucleophilic substitution reaction. The reaction conditions often involve the use of sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

2-chloro-4-azidomethylanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted products.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methoxy group can be oxidized to a formyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include polar aprotic solvents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-4-azidomethylanisole has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving azido groups.

    Medicine: Research into potential pharmaceutical applications often involves this compound due to its ability to form bioactive molecules.

    Industry: Although not widely used in industrial applications, it can serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-4-azidomethylanisole exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of various substituted products. Additionally, the compound can interact with biological molecules, potentially forming covalent bonds with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-4-azidomethylanisole with structurally and functionally related AldrichCPR compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Features Source
2-Chloro-4-azidomethylanisole 2-Cl, 4-OCH₃, CH₂N₃ ~199.6 (calculated) Click chemistry, photolabile probes AldrichCPR
2-Chloro-3-fluorophenylisocyanate 2-Cl, 3-F, NCO ~175.6 (calculated) Polymer synthesis, isocyanate reactions AldrichCPR
2-(4-Chloro-3-nitrobenzoyl)benzoic acid 4-Cl, 3-NO₂, COOH 325.773 Enzyme inhibition, carboxylate chelation AldrichCPR
Cisapride (4-Amino-5-chloro-N-...) Cl, methoxy, amide 465.95 Serotonin receptor modulation AldrichCPR
4,2',5'-Trihydroxychalcone Hydroxyl, chalcone backbone ~270.3 (calculated) Antioxidant, Topoisomerase inhibition AldrichCPR

Key Comparisons:

Functional Group Reactivity

  • The azidomethyl group in 2-chloro-4-azidomethylanisole enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), distinguishing it from isocyanate- or nitro-containing analogs like 2-chloro-3-fluorophenylisocyanate and 2-(4-chloro-3-nitrobenzoyl)benzoic acid .
  • Unlike carboxylate-containing compounds (e.g., 2-(4-chloro-3-nitrobenzoyl)benzoic acid), the azide group offers orthogonal reactivity for bioconjugation .

Biological Applications

  • While 4,2',5'-trihydroxychalcone and Cisapride target enzymes or receptors, 2-chloro-4-azidomethylanisole’s azide group makes it more suitable for photoaffinity labeling or proteomics studies.

Structural Analogues

  • Chloro-substituted aromatics like 2-chloro-3-fluorophenylisocyanate share similar electronic profiles but lack the azide’s photolabile properties.
  • Compounds with methoxy groups (e.g., anisole derivatives) are common in drug design, but the azidomethyl addition introduces unique stability challenges due to azide’s thermal sensitivity .

Research Findings and Data

  • Synthetic Utility : The azide group in 2-chloro-4-azidomethylanisole is critical for Huisgen cycloaddition, a reaction absent in nitro or isocyanate analogs .
  • Thermal Stability : Azidomethyl compounds require cautious handling compared to stable sulfonyl or carboxylate derivatives .

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